Cas no 1361515-59-4 (6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with methoxy, nitro, and perchlorophenyl groups. Its unique structure imparts distinct electronic and steric properties, making it valuable in synthetic chemistry and materials science. The electron-withdrawing perchlorophenyl and nitro groups enhance reactivity in nucleophilic substitution and coupling reactions, while the methoxy group offers tunable steric and electronic effects. This compound is particularly useful as an intermediate in the synthesis of complex aromatic systems, pharmaceuticals, and agrochemicals. Its stability under various reaction conditions and high purity make it a reliable reagent for research and industrial applications requiring precise functionalization.
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine structure
1361515-59-4 structure
商品名:6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine
CAS番号:1361515-59-4
MF:C12H5Cl5N2O3
メガワット:402.444698095322
CID:4968933

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine
    • インチ: 1S/C12H5Cl5N2O3/c1-22-5-3-2-4(19(20)21)12(18-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3
    • InChIKey: SASKSPIXCPEYIH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C(=C(C=1C1C(=CC=C(N=1)OC)[N+](=O)[O-])Cl)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 397
  • トポロジー分子極性表面積: 67.9
  • 疎水性パラメータ計算基準値(XlogP): 5.8

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013028630-500mg
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine
1361515-59-4 97%
500mg
839.45 USD 2021-06-22
Alichem
A013028630-250mg
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine
1361515-59-4 97%
250mg
480.00 USD 2021-06-22
Alichem
A013028630-1g
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine
1361515-59-4 97%
1g
1,475.10 USD 2021-06-22

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 関連文献

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridineに関する追加情報

Introduction to 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine (CAS No. 1361515-59-4)

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1361515-59-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is renowned for its broad utility in the synthesis of bioactive molecules. The structural features of this compound, including the presence of a methoxy group, a nitro group, and a perchlorophenyl moiety, contribute to its unique chemical properties and potential biological activities.

The methoxy group at the 6-position and the nitro group at the 3-position of the pyridine ring introduce electron-withdrawing effects, which can modulate the electronic properties of the molecule. These modifications are often exploited in drug design to enhance binding affinity to biological targets. Additionally, the perchlorophenyl substituent at the 2-position adds lipophilicity and may influence metabolic stability, making it a valuable component in medicinal chemistry.

In recent years, there has been growing interest in developing novel pyridine derivatives as potential therapeutic agents. The combination of electronic and steric effects provided by the substituents in 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine makes it a promising candidate for further investigation. Research studies have demonstrated that such structural motifs can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The nitro group can be reduced to an amine, providing a pathway to introduce various functional groups for further derivatization. This flexibility allows chemists to tailor the molecule for specific biological targets. Moreover, the presence of the perchlorophenyl group suggests potential interactions with lipophilic pockets of proteins, which is a key consideration in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have shown that 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine can interact with several enzymes and receptors involved in critical biological pathways. These findings highlight its potential as a lead compound for drug discovery programs targeting neurological disorders, infectious diseases, and cancer.

The synthesis of 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each substituent must be carefully optimized to ensure high yield and purity. Modern synthetic techniques, such as flow chemistry and catalytic processes, have been employed to improve efficiency and scalability. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

Evaluation of the pharmacokinetic properties of this compound is essential for determining its suitability as a drug candidate. Studies have been conducted to assess its solubility, stability, and metabolic profile. The methoxy group can influence solubility by increasing polarity, while the nitro group may affect metabolic degradation pathways. Understanding these properties is vital for designing effective formulations and dosing regimens.

The potential applications of 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive building block for agrochemicals and specialty chemicals. Researchers are exploring its use in developing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.

In conclusion, 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine (CAS No. 1361515-59-4) represents a significant advancement in medicinal chemistry due to its versatile structure and potential biological activities. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological properties. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing global health challenges.

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